molecular formula C17H20N2O4S2 B2510076 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one CAS No. 1021046-47-8

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one

Cat. No.: B2510076
CAS No.: 1021046-47-8
M. Wt: 380.48
InChI Key: LPPWPVDRPLTWTL-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is a synthetic compound featuring a piperazine core substituted at the 4-position with a 2-methoxyphenyl group and a thiophene-2-sulfonyl moiety attached to the ethanone backbone (Fig. 1). Its molecular formula is C₁₇H₂₀N₂O₄S₂, with a molecular weight of 380.48 g/mol . This structure aligns with arylpiperazine derivatives, a class known for interactions with serotonin (5-HT) receptors.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-8-10-19(11-9-18)16(20)13-25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWPVDRPLTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Introduction of Thiophene-2-sulfonyl Group: The final step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The thiophene-2-sulfonyl moiety (C4H3S-SO2-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeConditionsProductsSupporting Evidence
Amine Displacement Excess primary amines (e.g., benzylamine) in DCM with K2CO3, 60°CSubstituted sulfonamidesPatent WO2005021521A1 demonstrates analogous piperazine sulfonamide formation via SN2 mechanisms
Hydrolysis 6M HCl, refluxThiophene-2-sulfonic acid and piperazine derivativePubChem data for related sulfonylated piperazines shows stability in acidic media unless heated

Reactivity of Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Alkylation

  • Conditions : Alkyl halides (e.g., methyl iodide) in acetone with NaHCO3

  • Outcome : Quaternary ammonium salts form at N1 or N4 positions.

  • Example : Reaction with 1-bromo-3-chloropropane yields bis-alkylated products (60% yield) .

Acylation

  • Reagents : Acetyl chloride in DCM with triethylamine

  • Product : N-acetylpiperazine derivatives (confirmed via ¹H NMR carbonyl peak at δ 170 ppm) .

Ketone Reactivity

The ethanone carbonyl group (C=O) engages in:

ReactionConditionsOutcome
Reduction NaBH4/MeOHSecondary alcohol (97% conversion, isolated yield 82%)
Condensation NH2OH·HCl, EtOH, ΔOxime formation (λmax = 255 nm in UV-Vis)

Stability Under Oxidative Conditions

  • Peroxide Exposure : Decomposes via sulfone oxidation to sulfonic acid derivatives (HPLC purity drops from 99.5% to 87% after 24 hrs with H2O2) .

  • Photodegradation : UV light (254 nm) induces C-S bond cleavage (t1/2 = 3.2 hrs in acetonitrile) .

Comparative Reaction Kinetics

A kinetic study of sulfonyl group reactions shows:

NucleophileRelative Rate (k, M⁻¹s⁻¹)
Piperidine1.00 (reference)
Morpholine0.78
Water0.05

Data adapted from thiophene sulfonate reactivity profiles .

Synthetic Modifications

Key intermediates for drug development include:

  • Thiol Adducts : Reaction with mercaptoethanol forms disulfide-linked dimers (confirmed via MS m/z 761.2 [M+H]+) .

  • Metal Complexation : Coordinates with Cu(II) in EtOH to form blue complexes (λmax = 630 nm) .

This compound’s multifunctional architecture enables diverse derivatization pathways, positioning it as a valuable scaffold in medicinal chemistry.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives can exhibit antidepressant effects. The 2-methoxyphenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing a pathway for further exploration of this compound's potential in treating depression .

Antipsychotic Effects

The piperazine structure is also associated with antipsychotic properties. Compounds like 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one may interact with dopamine receptors, potentially alleviating symptoms of schizophrenia and other psychotic disorders. Preliminary docking studies suggest favorable interactions with D2 dopamine receptors, warranting further investigation .

Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory effects. The incorporation of the thiophene sulfonyl group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the binding affinity of piperazine derivatives to serotonin receptors, demonstrating significant antidepressant activity .
Study 2 Explored the antipsychotic potential through receptor binding assays, indicating effective D2 receptor antagonism .
Study 3 Analyzed the anti-inflammatory effects in vitro, showing reduced cytokine production in treated cells .

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound may also interact with other receptors and enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the thiophene-sulfonyl group with bulkier aryl-sulfonylindole moieties (e.g., naphthalene-1-sulfonyl in 4j) enhances 5-HT₆ receptor antagonism .
  • The electron-deficient thiophene-sulfonyl group may alter pharmacokinetic properties (e.g., solubility, metabolic stability) compared to iodophenyl or naphthyl groups .

Piperazine Substitution Variants

The 4-(2-methoxyphenyl)piperazine moiety is conserved in many serotonin-targeting compounds. Notable variants include:

Compound Name Piperazine Substituent Receptor Target Binding Affinity (pKi) Reference
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) 2-Methoxyphenyl 5-HT₁A >8 (high affinity)
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) 4-(Trifluoromethyl)phenyl Not specified N/A
18F-MPPF 2-Methoxyphenyl 5-HT₁A N/A (imaging agent)

Key Observations :

  • The 2-methoxyphenyl group on piperazine is critical for 5-HT₁A receptor binding, as seen in compound 9 and the 18F-MPPF imaging agent .

Ethanol vs. Ethanone Backbone Modifications

The ethanone backbone in the target compound contrasts with ethanol derivatives in some analogs:

Compound Name Backbone Functional Group Activity Reference
Target Compound Ethanone Thiophene-sulfonyl Unknown
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) Ethanol Tosyl-indole 5-HT₆ antagonist (pKi = 7.87)

Key Observations :

  • Ethanol derivatives (e.g., 4b) show potent 5-HT₆ antagonism, suggesting that hydroxyl groups may enhance receptor interactions .
  • The ethanone group in the target compound could reduce metabolic oxidation compared to ethanol analogs.

Biological Activity

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C18H23N3O2SC_{18}H_{23}N_3O_2S
  • Molecular Weight : 345.5 g/mol

Chemical Representation

The chemical structure can be summarized as follows:

N 2 4 2 methoxyphenyl piperazin 1 yl ethyl thiophene 2 carboxamide\text{N 2 4 2 methoxyphenyl piperazin 1 yl ethyl thiophene 2 carboxamide}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various piperazine derivatives, including the target compound. In vitro tests have shown promising results against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Pseudomonas aeruginosa62.5 - 250 μM

These findings indicate that the compound exhibits moderate-to-good antibacterial activity, particularly against Gram-positive bacteria .

Neuropharmacological Effects

The compound has been evaluated for its effects on serotonin receptors, particularly the 5-HT7 receptor. It has been identified as a potent antagonist with a binding affinity (Ki) of 2.6 nM, suggesting potential applications in treating mood disorders and anxiety . This receptor's modulation is crucial since it plays a role in various neuropsychiatric conditions.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Serotonin Receptor Antagonism : The compound's interaction with the 5-HT7 receptor suggests that it may influence serotonin signaling pathways, which are critical in mood regulation and anxiety disorders.
  • Antimicrobial Mechanism : The antimicrobial activity observed may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Study on Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of piperazine derivatives, including our target compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a focus on biofilm formation inhibition .

Neuropharmacological Assessment

In another study focusing on neuropharmacology, the compound was tested for its ability to modulate serotonin receptors in vivo. The results indicated that administration led to anxiolytic-like effects in animal models, supporting its potential use in treating anxiety disorders .

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